2-Fluoro-5-(methoxymethyl)benzaldehyde
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Overview
Description
2-Fluoro-5-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxymethyl group at the 5-position. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-Fluoro-5-(methoxymethyl)benzaldehyde involves starting from 2-amino-5-methoxytoluene . The synthesis typically includes the following steps:
Nitration: The 2-amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.
Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.
Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent.
Formylation: Finally, the compound is formylated to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-5-(methoxymethyl)benzoic acid.
Reduction: 2-Fluoro-5-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(methoxymethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as a building block for the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Dyes and Pigments: It is used as an intermediate in the production of certain dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methoxymethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the methoxymethyl group.
2-Fluoro-5-(methylthio)benzaldehyde: Similar structure but has a methylthio group instead of a methoxymethyl group.
2-Fluoro-5-(methoxycarbonyl)benzaldehyde: Similar structure but has a methoxycarbonyl group instead of a methoxymethyl group.
Uniqueness
2-Fluoro-5-(methoxymethyl)benzaldehyde is unique due to the presence of both the fluorine atom and the methoxymethyl group, which can influence its reactivity and the types of chemical transformations it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
2-fluoro-5-(methoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJZJUQVFWHUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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